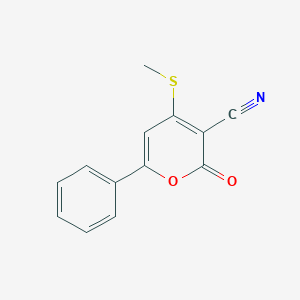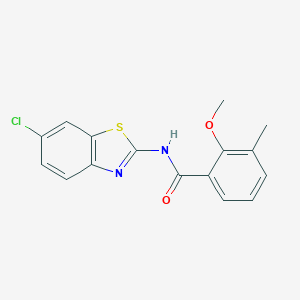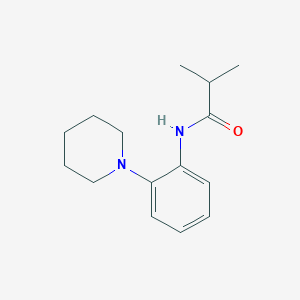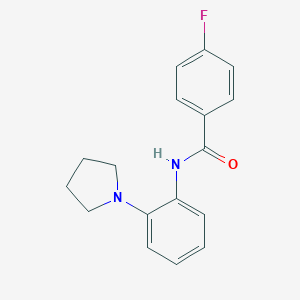
4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile, also known as MOPC, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is a pyranone derivative and has been found to have various biological activities, including antitumor, antibacterial, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has been found to have various biochemical and physiological effects. In addition to its antitumor and antibacterial activities, 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile in lab experiments is its high potency and specificity. This compound has been found to have a low toxicity profile, which makes it a safe candidate for in vitro and in vivo experiments. However, one limitation of using 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile. One potential direction is the development of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and efficacy of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile involves the reaction between 4-methylthio-2-hydroxy-6-phenylpyran-3-carbonitrile and thionyl chloride. This reaction results in the formation of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile as a yellow crystalline solid. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has been studied for its potential applications in various scientific fields. Its antitumor activity has been extensively researched, and it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has also been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
61380-85-6 |
|---|---|
Fórmula molecular |
C13H9NO2S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
4-methylsulfanyl-2-oxo-6-phenylpyran-3-carbonitrile |
InChI |
InChI=1S/C13H9NO2S/c1-17-12-7-11(9-5-3-2-4-6-9)16-13(15)10(12)8-14/h2-7H,1H3 |
Clave InChI |
FIGVJXMTQDHJMQ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC=C2)C#N |
SMILES canónico |
CSC1=C(C(=O)OC(=C1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246023.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B246024.png)
![4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246025.png)
![4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246026.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)



![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)